3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine
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Overview
Description
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a formamide-substituted phenyl ring. Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbene intermediates upon exposure to ultraviolet light. This compound is particularly interesting due to its trifluoromethyl group, which can enhance the stability and reactivity of the carbene intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-3-[m(formamide)phenyl]diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by the reaction of a suitable precursor, such as a hydrazone, with a halogenating agent like iodine or bromine in the presence of a base.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the formamide-substituted phenyl ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.
Substitution reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Addition reactions: The carbene intermediate can add to various substrates, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources, typically in the range of 300-400 nm.
Substitution reactions: Nucleophiles such as amines, alcohols, or thiols.
Addition reactions: Various substrates including alkenes, alkynes, and aromatic compounds.
Major Products
Photolysis: Formation of carbene intermediates which can further react to form a variety of products depending on the available substrates.
Substitution reactions: Products where the trifluoromethyl group is replaced by the nucleophile.
Addition reactions: Products resulting from the addition of the carbene intermediate to the substrate.
Scientific Research Applications
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study the interactions of small molecules with proteins and other biomolecules.
Biology: Employed in the identification and characterization of protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in the identification of drug targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action for 3-(trifluoromethyl)-3-[m(formamide)phenyl]diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can then react with nearby molecules, forming covalent bonds and allowing for the identification of interaction partners. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a valuable tool in photoaffinity labeling studies.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-3-phenyl-3H-diazirine: Lacks the formamide group, making it less specific in certain applications.
3-(Trifluoromethyl)-3-(methylphenyl)diazirine: Contains a methyl group instead of a formamide group, affecting its reactivity and specificity.
3-(Trifluoromethyl)-3-(nitrophenyl)diazirine: Contains a nitro group, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine is unique due to the presence of both the trifluoromethyl group and the formamide-substituted phenyl ring. This combination enhances its stability, reactivity, and specificity in photoaffinity labeling applications, making it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-2-1-3-7(4-6)13-5-16/h1-5H,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJCRRYRSAHCDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C2(N=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565093 |
Source
|
Record name | N-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79684-40-5 |
Source
|
Record name | N-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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